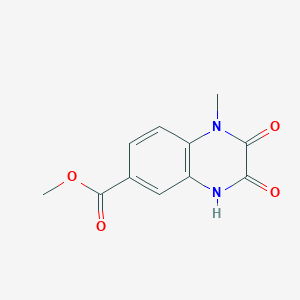

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 354793-04-7) is a heterocyclic compound featuring a tetrahydroquinoxaline core with two ketone groups (2,3-dioxo), a methyl substituent at the 1-position, and a methyl ester at the 6-position. Its molecular formula is C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol). This compound is utilized in pharmaceutical research as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and is available through custom synthesis services .

Propriétés

IUPAC Name |

methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTGJUQDPCIFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540794 | |

| Record name | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92473-55-7 | |

| Record name | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Precursors

The synthesis often begins with appropriate substituted o-phenylenediamines and diketone or diketone equivalent compounds, which undergo condensation to form the quinoxaline core. For the ester functionality, methyl ester precursors or esterification steps are incorporated.

Ring Formation and Oxidation

- The quinoxaline ring is formed via condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds.

- The 2,3-dioxo groups are introduced by oxidation or by using diketone precursors that inherently contain these keto groups.

- The tetrahydroquinoxaline framework indicates partial saturation, which can be achieved under controlled hydrogenation or by selecting appropriate starting materials.

N-Methylation

Esterification

- The methyl ester at position 6 can be introduced either by using methyl ester-containing starting materials or by esterification of the corresponding carboxylic acid intermediate using reagents like methanol in acidic conditions or via methylation of carboxylate salts.

Detailed Preparation Method (Representative Procedure)

A representative synthesis pathway adapted from related quinoxaline derivatives and analogous compounds includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Condensation | o-Phenylenediamine + diketone (e.g., glyoxal or derivatives) | Formation of quinoxaline core with keto groups at 2,3 positions. |

| 2. Esterification | Methanol, acid catalyst (e.g., H2SO4) or methyl ester starting material | Introduction or preservation of methyl ester at position 6. |

| 3. N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Selective methylation of nitrogen at position 1. |

| 4. Purification | Recrystallization or column chromatography | Isolation of pure this compound. |

This method aligns with synthetic approaches reported for similar tetrahydroquinoxaline derivatives and is supported by literature on quinoxaline chemistry.

Solubility and Stock Solution Preparation

For practical applications, such as biological testing or further chemical transformations, preparation of stock solutions is critical. Data from related compounds provide guidance:

| Amount of Compound | Concentration (mM) | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.54 |

| 5 mg | 5 mM | 0.91 |

| 10 mg | 10 mM | 0.45 |

Note: Solvents such as DMSO are commonly used to prepare master stock solutions due to good solubility of quinoxaline derivatives. Subsequent dilution with PEG300, Tween 80, or aqueous buffers is performed carefully to maintain solubility and clarity.

Research Findings and Optimization Notes

- Reaction Conditions: Mild reflux under nitrogen atmosphere is preferred for condensation steps to avoid oxidation or decomposition.

- Yield Considerations: Yields for quinoxaline derivatives vary; optimization of stoichiometry and reaction time is important. For example, related methyl ester quinoxalines have been reported with yields around 40-50% under optimized conditions.

- Purification: Silica gel chromatography and recrystallization from solvents such as ethanol or dichloromethane are effective for obtaining high purity product.

- Physical Methods: Use of vortexing, ultrasound, or gentle heating can aid dissolution during stock solution preparation.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | o-Phenylenediamine, diketone | Purity critical for yield |

| Solvent for condensation | Dioxane, methanol, or ethanol | Anhydrous preferred |

| Temperature | Reflux (~80-100 °C) | Under nitrogen atmosphere |

| Methylation agent | Methyl iodide or dimethyl sulfate | Base present (e.g., K2CO3) |

| Reaction time | Overnight (12-24 hours) | Monitored by TLC or HPLC |

| Purification method | Column chromatography, recrystallization | Silica gel, solvent choice critical |

| Stock solution solvent | DMSO | Facilitates dissolution |

| Storage conditions | Refrigerated, protected from light | Stability depends on purity |

The preparation of this compound involves classical heterocyclic synthesis techniques centered on quinoxaline chemistry. Key steps include ring formation via condensation, keto group introduction, selective N-methylation, and esterification. Optimization of reaction conditions and purification is essential to achieve high purity and yield. Stock solution preparation protocols emphasize solubility considerations using DMSO and co-solvents.

This synthesis approach is supported by diverse literature on quinoxaline derivatives and is adaptable for research and pharmaceutical intermediate applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate derivatives as effective anticancer agents. For instance, a study synthesized various tetrahydroquinoxaline derivatives and evaluated their antiproliferative activities against human colon cancer cells (HT-29). Among these compounds, specific derivatives exhibited moderate to strong inhibitory effects on cell growth, with some demonstrating the ability to disrupt microtubule formation and arrest the cell cycle at the G2/M phase without inducing apoptosis .

Key Findings:

- Compounds derived from this compound showed significant activity against cancer cell lines.

- The most active derivative inhibited tubulin polymerization and affected the mitotic spindle formation.

Colchicine Binding Site Inhibition

The compound has also been investigated for its role as a colchicine binding site inhibitor. This mechanism is particularly relevant for developing new treatments for cancers that exhibit multidrug resistance. The binding affinity of certain derivatives to the colchicine site on tubulin suggests that they could serve as leads for designing novel microtubule-targeting agents that are less toxic and more effective than traditional therapies .

Advantages:

- Potential to overcome multidrug resistance in cancer treatment.

- Improved solubility and reduced toxicity compared to existing microtubule-targeting agents.

DPP-4 Inhibitors

Another promising application of this compound derivatives is their use as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. Recent research has focused on synthesizing new quinoxaline compounds that demonstrate DPP-IV inhibitory activity alongside hypoglycemic effects .

Research Insights:

- The structure of these compounds was optimized to enhance their pharmacological properties.

- In vitro studies indicated significant DPP-IV inhibition, suggesting potential for diabetes management.

Mécanisme D'action

The mechanism of action of methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, oxidation states, and heterocyclic modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Impact of Substituents on Physicochemical Properties

- 2,3-Dioxo System : The dual ketone groups at C2 and C3 introduce strong electron-withdrawing effects, influencing reactivity in nucleophilic additions or cyclization reactions .

- Methyl Ester at C6: The ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, CAS: 1038385-70-4) .

Crystallographic and Conformational Analysis

- Crystal Packing: The target compound’s analogs, such as methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-4-methylpentanoate, exhibit hydrogen-bonded networks (e.g., O–H···O and N–H···O interactions) that stabilize their crystal structures. Similar patterns are expected in the target compound .

- Ring Puckering: Cremer-Pople parameters (e.g., Q, Θ, φ) describe the non-planar conformation of tetrahydroquinoxaline rings. For example, in related structures, puckering amplitudes (Q) of ~0.3 Å and Θ angles of ~70° indicate boat-like conformations, which may influence binding in biological systems .

Activité Biologique

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (commonly referred to as MMDQ) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MMDQ has the chemical formula C₁₁H₁₀N₂O₄ and is characterized by a quinoxaline core structure with dioxo and carboxylate functional groups. Its molecular structure contributes to its biological activity and interaction with various biological targets.

Antimycobacterial Activity

One of the notable biological activities of MMDQ derivatives is their antimycobacterial properties. Research indicates that quinoxaline derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar to MMDQ have demonstrated effectiveness against drug-resistant strains of M. tuberculosis H37Rv, with some derivatives showing low minimum inhibitory concentrations (MIC) and cytotoxicity levels in macrophage assays .

| Compound | MIC (µg/mL) | Activity Against Drug-Resistant Strains |

|---|---|---|

| MMDQ Derivative 1 | 0.5 | Yes |

| MMDQ Derivative 2 | 1.0 | Yes |

| MMDQ Derivative 3 | 0.25 | No |

Anticancer Activity

MMDQ and its analogs have also been evaluated for anticancer properties. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and prostate cancer (PC3). Notably, some compounds have been reported to induce apoptosis in cancer cells at submicromolar concentrations by downregulating critical survival pathways such as HIF1α and BCL2 .

Neuropharmacological Effects

Research into the neuropharmacological effects of quinoxaline derivatives like MMDQ has revealed potential anxiolytic and anticonvulsant activities. In animal models, specific compounds demonstrated significant anxiolytic effects comparable to diazepam at lower doses. Furthermore, some derivatives showed promising anticonvulsant action without notable analgesic effects .

The biological activity of MMDQ is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Some studies suggest that MMDQ derivatives may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is linked to the modulation of signaling pathways that regulate cell survival and proliferation.

- Antimicrobial Activity : The structural features of MMDQ facilitate binding to bacterial targets, disrupting essential cellular functions.

Case Studies

Several case studies highlight the efficacy of MMDQ derivatives:

- Antitubercular Activity : A study evaluating a series of quinoxaline derivatives found that those with specific substitutions exhibited enhanced activity against both sensitive and resistant strains of M. tuberculosis. Compounds with chloro or methyl groups at strategic positions showed the most promise .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines demonstrated that certain MMDQ analogs reduced cell viability significantly compared to untreated controls, suggesting their potential as therapeutic agents in oncology .

- Neuropharmacological Assessment : Behavioral assays in rodents indicated that selected quinoxaline derivatives produced anxiolytic effects without significant side effects, marking them as candidates for further development in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions of substituted tetrahydroquinoline precursors. For example, aluminium chloride-catalyzed cyclization of chloroacetyl intermediates in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) yields the target compound . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to maximize yield and purity. Post-synthesis purification via column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization (ethanol) is critical to isolate the desired product .

Q. How can NMR spectroscopy confirm the structure of this compound, and what key signals should be observed?

- Methodology : Key H NMR signals include:

- A singlet for the methyl ester group (δ ~3.65–3.85 ppm).

- Resonances for aromatic protons (δ ~6.95–7.30 ppm) and methyl groups attached to nitrogen (δ ~1.15–1.25 ppm).

- Splitting patterns for diastereotopic protons in the tetrahydroquinoxaline ring (δ ~2.09–4.27 ppm) .

Q. What crystallographic techniques are essential for resolving the molecular structure, and how are hydrogen-bonding networks analyzed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen-bonding interactions (e.g., O–H···O or N–H···O) are identified using distance-angle criteria and analyzed via graph-set notation (e.g., S(7) motifs) to classify supramolecular architectures .

Advanced Research Questions

Q. How can conformational flexibility in the tetrahydroquinoxaline ring be quantified, and what computational tools support this analysis?

- Methodology : Cremer-Pople puckering parameters (Q, θ, φ) are calculated from crystallographic coordinates to quantify ring distortion. For example, a semi-boat conformation may show Q = 0.30 Å and θ = 70°, with specific atoms deviating from the mean plane (e.g., 0.20 Å for C9) . Software like Mercury or PLATON automates these calculations and visualizes deviations .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology : Discrepancies (e.g., NMR suggesting multiple isomers vs. SCXRD showing a single conformation) require:

- Repeating crystallization to isolate dominant conformers.

- Dynamic NMR experiments to assess rotational barriers.

- DFT calculations to compare relative stabilities of proposed conformers .

Q. How do reaction conditions influence the stereochemical outcome of photocycloaddition reactions involving this compound?

- Methodology : Photoirradiation of quinoxaline derivatives with oxazoles can yield cis/trans isomers. Stereoselectivity is controlled by solvent polarity, irradiation wavelength, and substituent electronic effects. Chiral HPLC or NOESY NMR is used to differentiate isomers, while SCXRD confirms absolute configurations .

Q. What role do weak intermolecular interactions (e.g., C–H···π) play in crystal packing, and how are they modeled?

- Methodology : Hirshfeld surface analysis (via CrystalExplorer) identifies non-classical interactions. For example, C–H···π contacts (distance ~2.8–3.0 Å) between aromatic rings and methyl groups stabilize layered or helical packing motifs. These interactions are critical for predicting solubility and mechanical properties .

Q. How can synthetic byproducts or degradation products be identified and characterized?

- Methodology : LC-MS/MS or GC-MS detects low-abundance byproducts (e.g., de-esterified analogs or ring-opened species). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while tandem MS/MS provides fragmentation patterns for structural elucidation .

Methodological Considerations

- Data Validation : Cross-validate NMR, MS, and SCXRD data to ensure consistency. For example, NMR-derived proton counts must match the asymmetric unit in the crystal structure .

- Software Tools : Use SHELXL for refinement, OLEX2 for structure solution, and Mercury for interaction analysis .

- Error Handling : Address poor refinement metrics (e.g., high R-factors) by checking for twinning, disorder, or incorrect space group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.